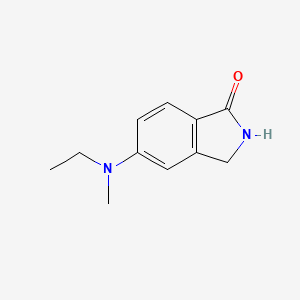

5-(Ethyl(methyl)amino)isoindolin-1-one

Description

Significance of the Isoindolin-1-one (B1195906) Scaffold in Organic and Medicinal Chemistry

The significance of the isoindolin-1-one scaffold is underscored by its widespread presence in both naturally occurring and synthetically derived compounds that exhibit a broad spectrum of biological activities. nih.govnih.gov Its structural rigidity and capacity for diverse functionalization make it an attractive core for the design of novel therapeutic agents. The inherent chemical features of the isoindolin-1-one system allow for the precise spatial arrangement of substituents, which is crucial for molecular recognition and interaction with biological targets.

Prevalence in Natural Products and Synthetic Compounds

The isoindolin-1-one core is a recurring structural element in a variety of natural products isolated from terrestrial and marine sources. beilstein-journals.org These natural compounds often possess potent biological properties, which has inspired the synthesis of a vast array of synthetic isoindolin-1-one derivatives. In the realm of medicinal chemistry, this scaffold is found in drugs with diverse therapeutic applications, highlighting its versatility and importance in drug discovery.

Role as a Privileged Structure in Chemical Biology

The isoindolin-1-one moiety is often referred to as a "privileged structure" in chemical biology. researchgate.net This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The ability of the isoindolin-1-one scaffold to serve as a ligand for a variety of receptors and enzymes makes it a valuable starting point for the development of new drugs targeting different disease pathways.

Overview of Isoindolin-1-one Derivatives in Contemporary Chemical Synthesis

The development of novel and efficient synthetic routes to isoindolin-1-one derivatives is an active area of research in contemporary chemical synthesis. nih.govnih.gov A multitude of synthetic strategies have been reported, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling and C-H activation methodologies. These methods allow for the construction of a wide range of substituted isoindolin-1-ones, enabling the systematic exploration of structure-activity relationships and the optimization of biological activity. The ongoing innovation in synthetic methods continues to expand the chemical space accessible for this important class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-[ethyl(methyl)amino]-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C11H14N2O/c1-3-13(2)9-4-5-10-8(6-9)7-12-11(10)14/h4-6H,3,7H2,1-2H3,(H,12,14) |

InChI Key |

SVHXZTIIZQAGOB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=CC2=C(C=C1)C(=O)NC2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Ethyl Methyl Amino Isoindolin 1 One

Modifications of the Amino Group

The 5-amino substituent is a tertiary amine, which dictates its specific reactivity profile, differing significantly from primary or secondary amines.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of the 5-(ethyl(methyl)amino) group is not feasible due to the absence of a hydrogen atom on the nitrogen. As a tertiary amine, it cannot undergo reactions that involve the displacement of a proton from the nitrogen atom, which is the standard mechanism for acylation and further alkylation of primary and secondary amines. nih.gov

However, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. It can react with strong alkylating agents, such as alkyl halides or sulfates, to form a quaternary ammonium salt. This process, known as quaternization, would introduce a positive charge on the nitrogen atom and alter the electronic properties of the molecule.

While direct N-acylation is not possible, derivatization could be achieved through a two-step process involving demethylation or de-ethylation to generate a secondary amine, which could then be acylated. This, however, represents a more complex synthetic route. The study of N-alkylation in other heterocyclic systems, such as 2-amino-1,3-benzothiazole, often involves the endocyclic nitrogen atom or an exocyclic primary/secondary amino group, highlighting the different reactivity pathways available compared to a tertiary amine. nih.govmdpi.com

Formation of Amide Derivatives

The formation of an amide bond typically involves the reaction of a primary or secondary amine with a carboxylic acid or its derivative. The tertiary amine of 5-(Ethyl(methyl)amino)isoindolin-1-one lacks the necessary N-H proton to participate in this reaction directly. Therefore, it cannot be converted into an amide derivative through standard acylation procedures.

The broader chemistry of isoindolinones often involves intramolecular amidation as a key step in the synthesis of the lactam ring itself. nih.gov For instance, derivatives are commonly synthesized through the cyclization of precursors like 2-formylbenzoates with amines. nih.gov While the existing tertiary amine of the target compound cannot form a new amide bond, the lactam within the isoindolinone core is, by definition, a cyclic amide and can undergo reactions typical of this functional group.

Reactions at the Isoindolin-1-one (B1195906) Core

The isoindolin-1-one scaffold is a robust heterocyclic system that allows for functionalization at several positions, including the aromatic ring and the lactam moiety.

Functionalization of the Aromatic Ring

The aromatic ring of the isoindolinone core can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are strongly influenced by the existing substituents: the lactam ring and the 5-(ethyl(methyl)amino) group.

The amino group is a powerful activating group and is ortho, para-directing. The lactam moiety, specifically the amide nitrogen adjacent to the ring, is also weakly activating and ortho, para-directing, while the carbonyl group is deactivating. The dominant directing effect comes from the 5-(ethyl(methyl)amino) group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group (C4 and C6).

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-(ethyl(methyl)amino)isoindolin-1-one and 6-Nitro-5-(ethyl(methyl)amino)isoindolin-1-one |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-5-(ethyl(methyl)amino)isoindolin-1-one and 6-Bromo-5-(ethyl(methyl)amino)isoindolin-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-(ethyl(methyl)amino)isoindolin-1-one and 6-Acyl-5-(ethyl(methyl)amino)isoindolin-1-one |

This table outlines potential electrophilic aromatic substitution reactions.

Transition-metal-catalyzed C-H activation provides a modern alternative for the functionalization of the isoindolinone core, allowing for the introduction of various substituents onto the aromatic ring. researchgate.netresearchgate.net

Transformations Involving the Lactam Moiety

The lactam is a key functional group within the isoindolin-1-one structure and can undergo several transformations.

N-Alkylation/N-Arylation: The nitrogen atom of the lactam (at position 2) bears a proton that can be removed by a base. The resulting anion can then react with electrophiles, such as alkyl or aryl halides, to yield N-substituted isoindolinones.

Lactam Cleavage: The cyclic amide can be hydrolyzed under strong acidic or basic conditions. This ring-opening reaction would yield a derivative of 2-(aminomethyl)benzoic acid.

Reduction: The carbonyl group of the lactam can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the isoindolin-1-one into the corresponding isoindoline derivative.

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl group, which after workup could lead to ring-opened products or, under controlled conditions, 3-substituted-3-hydroxyisoindolinones. nih.gov

| Transformation | Reagents/Conditions | Product Type |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 2-Alkyl-5-(ethyl(methyl)amino)isoindolin-1-one |

| Reduction | LiAlH₄ | 5-(Ethyl(methyl)amino)isoindoline |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-((Alkylamino)methyl)-5-(ethyl(methyl)amino)benzoic acid |

This table summarizes key transformations of the lactam moiety.

Stereoselective Conversions

The parent molecule, this compound, is achiral. Stereoselectivity becomes relevant when a new chiral center is introduced, most commonly at the C3 position. The protons on the C3 carbon are benzylic and adjacent to a carbonyl group, making them acidic enough to be removed by a strong base like lithium diisopropylamide (LDA).

A versatile and highly stereoselective approach for synthesizing non-racemic 3-substituted isoindolin-1-ones has been demonstrated using chiral templates. uea.ac.uk A similar strategy could be applied here. Deprotonation of the N-protected this compound at the C3 position would generate a planar carbanion. The subsequent addition of an electrophile (e.g., an alkyl halide) in the presence of a chiral auxiliary or ligand could proceed stereoselectively, leading to the formation of an enantiomerically enriched 3-alkyl-isoindolin-1-one derivative. uea.ac.uk This method allows for the creation of a new stereocenter with high enantiomeric excess (e.e.). uea.ac.uk

Formation of Fused Heterocyclic Systems from Isoindolin-1-one Precursors

The isoindolin-1-one scaffold, particularly with activating substituents such as the ethyl(methyl)amino group at the 5-position, serves as a versatile precursor for the synthesis of various fused heterocyclic systems. The inherent reactivity of the lactam functionality, coupled with the electron-donating nature of the amino substituent, facilitates cyclization reactions to construct more complex molecular architectures. These fused systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Synthesis of Cinnoline and Benzotriazine Derivatives

A notable transformation of isoindolin-1-one derivatives is their conversion into cinnoline and 1,2,4-benzotriazine ring systems. This process typically involves a two-step synthetic sequence starting from a suitably substituted isoindolin-1-one. While the direct use of this compound in these specific reactions has not been extensively detailed in the reviewed literature, the general synthetic strategy established for other substituted isoindolin-1-ones provides a clear pathway for its potential conversion.

The synthesis of these fused heterocycles is predicated on the initial formation of a 3-substituted isoindolin-1-one, which then undergoes an intramolecular cyclization. For instance, a general approach involves the reaction of a 2-cyanobenzaldehyde derivative with a substituted aniline or a related nitrogen-containing nucleophile to generate a 3-(arylamino)isoindolin-1-one intermediate. In the context of this compound, this precursor would already possess the desired substitution on the isoindolinone core.

The subsequent cyclization to form the cinnoline or benzotriazine ring is typically promoted by a base, such as potassium hydroxide in methanol. The reaction proceeds through the formation of an anionic intermediate, which facilitates the intramolecular ring closure. The specific product, either a cinnoline or a benzotriazine derivative, is determined by the nature of the substituent at the 3-position of the isoindolin-1-one.

A plausible reaction scheme for the conversion of a 3-((2-nitrophenyl)amino) derivative of this compound to a benzotriazine is depicted below. The reaction is initiated by the deprotonation of the amino linkage, followed by an intramolecular nucleophilic attack on the nitro group, leading to the formation of the fused benzotriazine ring system.

Table 1: Representative Yields for the Synthesis of Benzotriazine Derivatives from Substituted Isoindolin-1-ones

| Starting Isoindolin-1-one Derivative | Product | Yield (%) |

| 3-((2-Nitrophenyl)amino)isoindolin-1-one | Methyl 2-(Benzo[e] rsc.orgrsc.orgresearchgate.nettriazin-3-yl)benzoate | 79 |

| 3-((4-Chloro-2-nitrophenyl)amino)isoindolin-1-one | Methyl 2-(7-Chlorobenzo[e] rsc.orgrsc.orgresearchgate.nettriazin-3-yl)benzoate | 79 |

| 3-((4,5-Dichloro-2-nitrophenyl)amino)isoindolin-1-one | Methyl 2-(7,8-Dichlorobenzo[e] rsc.orgrsc.orgresearchgate.nettriazin-3-yl)benzoate | 87 |

| 3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one | Methyl 2-(7-(Trifluoromethyl)benzo[e] rsc.orgrsc.orgresearchgate.nettriazin-3-yl)benzoate | 39 |

Note: The data in this table is based on the synthesis of benzotriazine derivatives from similarly substituted isoindolin-1-ones and is intended to be representative of the potential yields for the derivatization of this compound.

Pyrimidoisoindole Derivative Formation

The fusion of a pyrimidine ring to the isoindolin-1-one core results in the formation of pyrimidoisoindole derivatives, a class of compounds with potential biological activity. One advanced synthetic strategy to achieve this is through an intramolecular aza-Prins type cyclization. This reaction involves the generation of an N-acyliminium ion from a suitable isoindolin-1-one precursor, which then undergoes cyclization with a tethered nucleophilic moiety.

While a direct synthesis starting from this compound has not been explicitly described, a plausible synthetic route can be envisioned. This would involve the initial modification of the lactam nitrogen with a side chain containing a nucleophilic component, such as an amide. Subsequent treatment with a Lewis acid or a Brønsted acid would generate an N-acyliminium ion intermediate. The pendant amide would then act as the nucleophile, attacking the iminium ion to effect the cyclization and form the fused pyrimidine ring.

This methodology allows for the stereoselective formation of the pyrimidoisoindole system. The reaction conditions, including the choice of acid catalyst and solvent, can be optimized to control the diastereoselectivity of the cyclization. The resulting tetrahydropyrimido[2,1-a]isoindole-dione scaffold can be further modified to introduce additional chemical diversity.

Table 2: Representative Examples of Aza-Prins Cyclization for the Formation of Fused Heterocyclic Systems

| Precursor | Product | Catalyst | Yield (%) |

| N-(2-(1-hydroxy-3-oxoisoindolin-2-yl)ethyl)acetamide | Tetrahydropyrimido[2,1-a]isoindole-2,6(3H,4H)-dione | Triflic Acid | 85 |

| N-(2-(1-hydroxy-3-oxoisoindolin-2-yl)ethyl)benzamide | 4-Phenyltetrahydropyrimido[2,1-a]isoindole-2,6(3H,4H)-dione | Boron Trifluoride Etherate | 82 |

| N-(3-(1-hydroxy-3-oxoisoindolin-2-yl)propyl)acetamide | Hexahydropyrido[2,1-a]isoindole-3,7(2H,4H)-dione | Acetic Acid | 78 |

Note: The data in this table is illustrative and based on the principles of the aza-Prins cyclization for the synthesis of similar fused heterocyclic systems. The specific application to a this compound precursor would require experimental validation.

Computational and Theoretical Studies of 5 Ethyl Methyl Amino Isoindolin 1 One Derivatives

Quantum-Chemical Calculations and Molecular Properties

Quantum-chemical calculations are fundamental in elucidating the intrinsic electronic and structural properties of molecules. These methods are crucial for understanding the reactivity and stability of isoindolin-1-one (B1195906) derivatives.

Density Functional Theory (DFT) is a robust quantum-mechanical-based method used to investigate the molecular and electronic properties, reactivity, and bonding nature of chemical compounds. semanticscholar.org For isoindolin-1-one and its related structures, such as isoindoline-1,3-diones, DFT studies, often employing the B3LYP functional with various basis sets, have been instrumental. semanticscholar.org These investigations allow for the calculation of optimized molecular geometries, providing precise data on bond lengths and angles. semanticscholar.org

Furthermore, DFT is used to compute theoretical vibrational spectra (IR) and nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.org This theoretical data can be correlated with experimental results to confirm the structural integrity of newly synthesized compounds. semanticscholar.org Such computational studies are vital for illustrating the reactivity and stability of these derivatives when considered as inhibitors for specific biological targets. semanticscholar.org

The analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and kinetic stability. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energies of these orbitals are used to calculate several important quantum-chemical parameters. acs.org

These parameters, which help to create relationships between the energy, structure, and reactivity of the target molecules, include: acs.org

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract shared electrons.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (s): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

For isoindolin-1-one derivatives, DFT studies have shown that high values of global softness and low values of global hardness and chemical potential are indicative of chemically reactive soft molecules, a trait that can influence their biological activity. nih.gov

Table 1: Key Quantum-Chemical Parameters Derived from DFT

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| IP | Ionization Potential |

| EA | Electron Affinity |

| η | Chemical Hardness |

| s | Chemical Softness |

| ω | Electrophilicity Index |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are pivotal in predicting how a ligand, such as an isoindolin-1-one derivative, will interact with a biological target, typically a protein. These methods are essential for rational drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For isoindolin-1-one derivatives, docking studies have been employed to screen libraries of compounds against various protein targets, such as cyclin-dependent kinase 7 (CDK7) and phosphoinositol-3-kinase γ (PI3Kγ), to identify potential inhibitors. nih.govnih.gov

These studies provide insights into the binding affinity, typically expressed as a docking score in kcal/mol, and the specific binding pose of the ligand within the protein's active site. nih.gov For instance, a virtual screening of an isoindolinone library against CDK7 revealed compounds with high binding affinities, up to -10.1 kcal/mol. nih.gov The analysis of docking results helps to identify crucial interactions, such as hydrogen bonds, with key amino acid residues in the active site. nih.gov

Table 2: Example of Molecular Docking Results for Isoindolin-1-one Derivatives against CDK7

| Ligand | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|

| Ligand 7 | High | LYS41, LYS139 |

| Ligand 14 | High | LYS41, LYS139 |

Data derived from a study on potential CDK7 inhibitors. nih.gov

To assess the stability of the protein-ligand complexes predicted by molecular docking, Molecular Dynamics (MD) simulations are performed. nih.govnih.gov These simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the complex under physiological conditions. nih.gov

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over the simulation time (e.g., 100 ns) indicates that the ligand remains stably bound in the active site. nih.govnih.gov For isoindolin-1-one derivatives targeting PI3Kγ, MD simulations have been used to confirm the stability of the predicted binding poses. nih.gov

A detailed analysis of the interactions between the protein and the ligand is crucial for understanding the basis of binding affinity and selectivity. This analysis, often performed after docking and MD simulations, identifies the specific types of non-covalent interactions involved. nih.govnih.gov

Common interactions observed for isoindolin-1-one derivatives include:

Hydrogen Bonds: These are critical for anchoring the ligand in the active site. For example, isoindolinone ligands have shown hydrogen bonding with key residues like LYS41 and LYS139 in CDK7. nih.gov

Hydrophobic Interactions: The isoindolin-1-one scaffold itself is a core structure that can participate in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Fragment Molecular Orbital (FMO) calculations can also be employed to quantify the contribution of individual amino acid residues to the total interaction energy, highlighting which residues are most critical for binding. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling investigates the link between the chemical structure of a compound and its biological activity. For derivatives of 5-(Ethyl(methyl)amino)isoindolin-1-one, computational SAR studies are crucial for designing new, more potent analogs and understanding their interactions with biological targets. These studies often employ three-dimensional quantitative structure-activity relationship (3D-QSAR) methods to create predictive models. nih.gov Such models are instrumental in identifying the key physicochemical properties that govern the activity of these compounds, guiding rational drug design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These techniques are broadly categorized into 2D-QSAR and 3D-QSAR. While 2D-QSAR relies on global molecular properties, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional properties of molecules, which is critical for understanding interactions with specific biological targets. nih.govnih.gov

The development of a robust QSAR model involves several key steps:

Dataset Selection: A series of structurally related compounds with a wide range of biological activities is chosen. For instance, a dataset of isoindolin-1-one derivatives with measured inhibitory activities (e.g., pIC50 values) against a specific target like phosphoinositol-3-kinase γ (PI3Kγ) would be compiled. nih.gov

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized to its lowest energy conformation. A crucial step is aligning the molecules based on a common substructure or a pharmacophore model to ensure that the calculated properties are compared consistently across the series. researchgate.net

Descriptor Calculation: Numerical descriptors representing various physicochemical properties (steric, electrostatic, hydrophobic, etc.) are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) analysis, are used to create a mathematical equation linking the descriptors to the biological activity. researchgate.net The model's statistical quality and predictive power are rigorously assessed through internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a test set of compounds not included in model training (yielding a predictive r² value). nih.govresearchgate.net A q² value greater than 0.5 is generally considered indicative of a good predictive model. nanobioletters.com

The ultimate goal of QSAR is to use the validated model to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process. mdpi.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. nih.gov In a CoMFA study, aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies are calculated using a probe atom (e.g., an sp³ carbon atom with a +1 charge). nih.gov These energy values serve as the independent variables in a PLS analysis to derive a QSAR model. researchgate.net

The results of a CoMFA analysis are often visualized as 3D contour maps. nih.govresearchgate.net These maps highlight regions in space where modifications to the molecular structure are likely to impact biological activity:

Steric Contour Maps: Typically, green contours indicate regions where bulky or sterically favorable groups increase activity, while yellow contours show areas where steric bulk is detrimental. researchgate.net

Electrostatic Contour Maps: Blue contours often mark regions where positive electrostatic potential (electron-poor groups) enhances activity, whereas red contours identify areas where negative potential (electron-rich groups) is favorable. researchgate.net

In studies on isoindolinone derivatives, CoMFA models have successfully identified key structural requirements for activity. nih.govnih.goveurekaselect.com For example, a CoMFA model for spiropyrroloquinoline isoindolinone derivatives confirmed the significant effect of molecular steric and electrostatic interactions on their cytotoxicity against breast cancer cells. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that provides a more comprehensive understanding of SAR by calculating additional physicochemical fields. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. researchgate.net A key difference from CoMFA is that CoMSIA calculates similarity indices at each grid point using a Gaussian-type distance dependence, which avoids the arbitrarily large potential values at close atomic positions that can occur in CoMFA. nih.gov

The inclusion of these extra descriptors often leads to more robust and detailed models. The resulting CoMSIA contour maps provide insights into:

Hydrophobic Fields: Yellow contours may show where hydrophobic groups increase activity, while white or grey contours indicate regions where hydrophilic properties are preferred.

Hydrogen Bond Donor (HBD) Fields: Cyan or blue contours can indicate favorable positions for H-bond donors.

Hydrogen Bond Acceptor (HBA) Fields: Magenta or purple contours may highlight regions where H-bond acceptors are beneficial for activity.

For a series of isoindolin-1-one-based PI3Kγ inhibitors, both CoMFA and CoMSIA models were developed to establish a robust structure–activity relationship, with the contour maps providing plausible explanations for factors affecting ligand recognition and selectivity. nih.gov The table below summarizes typical statistical results from such 3D-QSAR studies.

| Model | Study Focus | q² (Cross-validated r²) | r² (Non-cross-validated) | Predictive r² (Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA | Isoindolinone MDM2 Inhibitors | 0.660 | 0.980 | - | eurekaselect.com |

| CoMFA | Spiropyrroloquinoline Isoindolinones | - | - | Good | nih.gov |

| CoMFA | N₁-arylsulfonylindoles | 0.643 | 0.939 | 0.604 | nih.gov |

| CoMSIA | N₁-arylsulfonylindoles | 0.584 | 0.902 | 0.654 | nih.gov |

| CoMFA | α1A-Adrenergic Receptor Antagonists | 0.840 | - | 0.694 | researchgate.net |

| CoMSIA | α1A-Adrenergic Receptor Antagonists | 0.840 | - | 0.671 | researchgate.net |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of complex heterocyclic molecules like this compound derivatives, methods such as Density Functional Theory (DFT) can be employed to map out reaction pathways, characterize intermediates, and calculate activation energies. nih.govnih.gov

Proposed Reaction Pathways and Intermediates

The synthesis of isoindolinone and related heterocyclic scaffolds often involves multi-step reaction sequences, such as condensation and cyclization reactions. nih.govacs.org Computational methods can be used to explore various plausible mechanistic pathways for these transformations.

For example, in the synthesis of isoindoline-1,3-diones from phthalic anhydride (B1165640) and a primary amine, a common route involves the initial nucleophilic attack of the amine on a carbonyl group of the anhydride, followed by ring-opening, and subsequent intramolecular cyclization via dehydration. acs.org DFT calculations can model each step of this process:

Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.

Calculating Energies: The relative energies of these stationary points are determined, allowing for the calculation of reaction enthalpies and Gibbs free energies. nih.gov This helps identify the most thermodynamically favorable pathway.

Transition State Analysis: Transition states (the highest energy point along a reaction coordinate) are located and characterized by frequency calculations (a single imaginary frequency). The energy of the transition state determines the activation energy (kinetic barrier) of a reaction step, indicating its feasibility under specific reaction conditions. nih.gov

By mapping the entire potential energy surface, researchers can distinguish between competing mechanisms (e.g., concerted vs. stepwise) and identify rate-determining steps. nih.gov This understanding is invaluable for optimizing reaction conditions to improve yields and minimize byproducts.

Conformational Analysis and Stability

The three-dimensional structure (conformation) of a molecule is critical to its physical properties and biological activity. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule's atoms. sciforum.net For flexible molecules like derivatives of this compound, which possess rotatable bonds in the ethyl and methylamino substituents, multiple conformers can exist in equilibrium.

Computational methods are essential for exploring the conformational space of such molecules. sciforum.netresearchgate.net Techniques like molecular mechanics (using force fields like MMFF94s) and quantum mechanics (ab initio or DFT methods) are used to systematically search for and energize different conformations. sciforum.net The generation of low-energy conformers is a prerequisite for many other computational studies, including 3D-QSAR and molecular docking, as the biologically active conformation is often one of the most stable ones. sciforum.net

The stability of different conformers can be influenced by various factors, including:

Steric Hindrance: Repulsive interactions between bulky groups that favor more extended conformations.

Intramolecular Hydrogen Bonding: Attractive interactions that can stabilize specific folded conformations. sciforum.net

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by preferentially stabilizing more polar conformers. researchgate.net

By understanding the conformational preferences and relative stabilities of different isomers, scientists can gain insights into how these molecules might bind to a receptor and can design analogs with improved binding affinity and stability.

Advanced Spectroscopic and Crystallographic Research on Isoindolin 1 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 5-(Ethyl(methyl)amino)isoindolin-1-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. rsc.orgresearchgate.netnih.gov

In the ¹H NMR spectrum of an isoindolin-1-one (B1195906) derivative, the aromatic protons on the fused benzene (B151609) ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. rsc.org The specific splitting patterns and chemical shifts are dictated by the substitution pattern on the ring. The methylene (B1212753) protons (CH₂) of the isoindolinone core are also characteristic, as are the signals from the substituents. For the 5-(Ethyl(methyl)amino) group, one would expect to see a quartet for the ethyl methylene protons (-CH₂-), a triplet for the ethyl methyl protons (-CH₃), and a singlet for the N-methyl protons (-CH₃).

¹³C NMR spectroscopy provides information on the carbon framework. nih.gov A key signal in the spectrum of isoindolin-1-ones is the carbonyl carbon of the lactam ring, which typically resonates in the highly deshielded region of δ 168-171 ppm. rsc.orgnih.gov The aromatic carbons produce a series of signals in the δ 110-150 ppm range, while the aliphatic carbons of the ethyl and methyl substituents would appear in the upfield region. The hemiaminal carbon, if present in a related 3-hydroxyisoindolin-1-one, characteristically appears around 90 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Isoindolin-1-one Core and Substituents Data extrapolated from spectroscopic analyses of analogous compounds. rsc.orgnih.govnih.gov

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170 |

| Aromatic Carbons | - | 110 - 145 |

| Aromatic Protons | 7.0 - 8.0 (m) | - |

| Core Methylene (-CH₂-) | ~4.5 (s) | ~45-50 |

| N-CH₂ (Ethyl) | ~3.4 (q) | ~45 |

| CH₃ (Ethyl) | ~1.2 (t) | ~14 |

| N-CH₃ (Methyl) | ~3.0 (s) | ~37 |

s: singlet, t: triplet, q: quartet, m: multiplet

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

For an isoindolin-1-one compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group of the five-membered lactam ring. This typically appears as a strong, sharp peak in the region of 1670–1710 cm⁻¹. researchgate.netnih.gov The precise frequency can be influenced by the substituents on the molecule. Other key absorptions include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl and methyl groups (around 2850-2960 cm⁻¹), as well as C-N stretching vibrations. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Isoindolin-1-one Compounds Data based on typical values for related structures. rsc.orgresearchgate.netnih.govnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3100 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Amide C=O (Lactam) | Stretch | 1670 - 1710 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-N | Stretch | 1180 - 1360 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. nih.govnih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), a molecule such as this compound would typically be observed as a protonated molecular ion [M+H]⁺. rsc.org The calculated monoisotopic mass for C₁₁H₁₄N₂O is 190.1106 g/mol , so its [M+H]⁺ ion would be expected at an m/z of approximately 191.1184. The observation of this ion by HRMS would confirm the elemental composition of the molecule. Further fragmentation in the mass spectrometer could lead to characteristic losses, such as the loss of the ethyl group, providing additional structural evidence.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Exact Mass | 190.1106 u |

| Expected [M+H]⁺ (m/z) | 191.1184 |

X-ray Crystallography for Three-Dimensional Structure Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. d-nb.info

For isoindolin-1-one compounds, X-ray crystallography confirms the planarity of the fused bicyclic ring system. nih.gov It also provides unambiguous information about the conformation of substituent groups and the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π–π stacking. researchgate.net In the context of drug design, crystallographic analysis of an isoindolinone derivative bound to a biological target, like an enzyme, can provide crucial insights into its binding mode and inform the design of more potent analogues. nih.gov Although a crystal structure for this compound is not publicly available, analysis of related isoindolinone structures provides a reliable model for its expected solid-state conformation. nih.govd-nb.info

Future Directions and Emerging Research Avenues for 5 Ethyl Methyl Amino Isoindolin 1 One

Development of Novel and Efficient Synthetic Routes

While classical methods for synthesizing the isoindolin-1-one (B1195906) core exist, future research will focus on developing more efficient, scalable, and environmentally benign pathways applicable to substituted analogs like 5-(Ethyl(methyl)amino)isoindolin-1-one. Modern synthetic strategies are moving towards minimizing steps, improving yields, and increasing molecular complexity in a single operation. researchgate.netnih.gov

Key emerging synthetic approaches include:

Multicomponent Reactions (MCRs): Ugi-type MCRs, utilizing starting materials like methyl 2-formylbenzoate, provide a facile and efficient one-pot procedure for generating complex isoindolin-1-one derivatives under acidic conditions. researchgate.net This strategy is highly adaptable for creating libraries of analogs by varying the amine, isocyanide, and carboxylic acid components.

Transition Metal-Catalyzed Synthesis: Palladium-catalyzed one-pot tandem processes, involving steps like isocyanide insertion-hydration followed by cycloisomerization, have proven effective for the rapid synthesis of the isoindolinone skeleton. researchgate.net Other metals, including Rhodium(III), have been used for C-H/N-H activation and annulation of N-methoxybenzamides to yield isoindolin-1-ones. researchgate.net These methods offer high regioselectivity and efficiency. nih.gov

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation offers a practical and highly efficient method for preparing isoindolin-1-one derivatives from starting materials like 3-alkylidenephthalides and primary amines. nih.govrsc.org This technique is noted for its short reaction times, high yields, tolerance of various functional groups, and scalability. nih.govrsc.org

Table 1: Comparison of Modern Synthetic Routes for Isoindolin-1-one Scaffolds

| Synthetic Strategy | Key Starting Materials | Catalysts/Conditions | Key Advantages |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Methyl 2-formylbenzoate, primary amines, isocyanides | Acidic conditions | One-pot procedure, high efficiency, access to complex structures. researchgate.net |

| Transition Metal Catalysis | N-methoxybenzamides, alkynes, isocyanides | Pd(II), Rh(III) | High yields, high regioselectivity, mild reaction conditions. researchgate.netresearchgate.net |

| Ultrasound-Assisted Synthesis | 3-Alkylidenephthalides, primary amines | Ultrasonic irradiation (50 °C) | Rapid reactions (30 min), high yields, scalable, good functional group tolerance. nih.govrsc.org |

Exploration of Diverse Chemical Modifications and Derivatives

The therapeutic and material potential of this compound can be significantly expanded by exploring diverse chemical modifications. The core scaffold allows for functionalization at several positions, enabling the fine-tuning of its physicochemical and biological properties. The goal of such modifications is often to enhance target specificity, improve efficacy, and optimize pharmacokinetic profiles. nih.gov

Future research avenues for creating derivatives include:

Modification at the 3-position: The 3-position is a common site for introducing diversity. For instance, 3-hydroxyisoindolin-1-ones are versatile precursors for further synthesis. rsc.org One-pot, three-component reactions can be employed to introduce phosphonate (B1237965) groups at this position, creating isoindolin-1-one-3-phosphonates with potential pharmacological properties. researchgate.netresearchgate.net

N-Substitution: The nitrogen atom of the lactam ring can be substituted with various aryl or alkyl groups. Amide arylation using copper catalysts or amide coupling reactions can introduce complex substituents, significantly altering the molecule's properties. nih.gov

Ring System Annulation: Fused analogs of the isoindolin-1-one core can be developed to create more rigid and structurally complex molecules, which may lead to novel biological activities or material properties. researchgate.net

These modifications, including the introduction of lipophilic, electron-withdrawing, or heterocyclic moieties, are crucial for exploring the structure-activity relationships (SAR) of this class of compounds. nih.gov

Integration of Synthetic Chemistry with Advanced Computational Techniques

The synergy between synthetic chemistry and advanced computational methods is a powerful tool for accelerating the discovery and optimization of novel compounds. For derivatives of this compound, computational techniques can provide deep insights into molecular properties, predict reactivity, and guide synthetic efforts, thereby reducing the time and resources spent on trial-and-error laboratory work.

Key areas for integration include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the molecular and electronic properties of newly synthesized isoindolin-1-one derivatives. acs.orgnih.gov This method allows for the calculation of theoretical vibrational (IR) and NMR spectra, which can be used to confirm experimental results. nih.govsemanticscholar.org Furthermore, DFT can elucidate molecular geometry, bond lengths, and angles, providing a detailed understanding of the compound's three-dimensional structure. semanticscholar.org

Molecular Docking and Simulation: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and interaction patterns of isoindolin-1-one derivatives with biological targets. nih.gov These in silico analyses help in identifying the most promising candidates for synthesis and biological evaluation, illustrating their potential as inhibitors of specific enzymes or receptors. nih.gov

ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds before they are synthesized. researchgate.net This allows chemists to prioritize derivatives with favorable drug-like properties, increasing the likelihood of success in later developmental stages.

Investigation of Isoindolin-1-one Scaffolds in Material Science Applications

Beyond their well-established role in medicinal chemistry, isoindolin-1-one scaffolds possess properties that make them attractive candidates for applications in material science. researchgate.net The aromatic nature and conjugated system of the isoindolin-1-one core can be exploited to create novel organic materials with interesting optical and electronic properties.

Potential future research in this area includes:

Development of Synthetic Dyes: Certain analogs of isoindolin-1-one have been utilized as dyes. nih.gov By strategically modifying the substituents on the aromatic ring of this compound, it may be possible to tune the chromophore's absorption and emission spectra, leading to the development of new colorants for various applications.

Fluorescent Probes: The inherent fluorescence of some heterocyclic systems suggests that the isoindolin-1-one scaffold could serve as a core for developing new fluorescent probes. researchgate.net Functionalization with specific recognition moieties could lead to sensors for detecting metal ions, anions, or biologically relevant molecules.

Electro-optical Materials: The wide-ranging applications of N-containing heterocycles in materials with electro-optical activities suggest that isoindolin-1-one derivatives could be investigated for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or other semiconductor devices. nih.gov

Q & A

Q. How can researchers address conflicting bioactivity results between in silico predictions and in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.